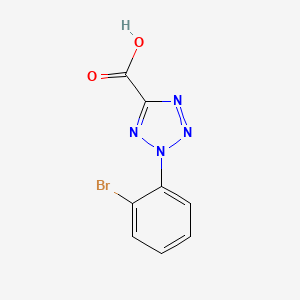

2-(2-溴苯基)四唑-5-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(2-Bromophenyl)tetrazole-5-carboxylic acid” is a compound that belongs to the class of tetrazoles. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances .

Synthesis Analysis

Tetrazoles can be synthesized using different methods and reaction conditions . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . Different synthetic methods, using catalysts or different reagents, have been used for the synthesis of tetrazoles .Molecular Structure Analysis

Tetrazoles are a heteroaromatic system that contains the maximum number of nitrogen atoms . This is why they exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .Chemical Reactions Analysis

Tetrazoles have several reaction centers and the possibility of prototropy, which afford the conditions for their use in organic and bioorganic synthesis as reagents and catalysts . Many of the properties of NH-unsubstituted tetrazoles are related to their ability to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .Physical And Chemical Properties Analysis

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .科学研究应用

Isosteric Replacement for Carboxylic Acids

Tetrazoles, such as 2-(2-Bromophenyl)tetrazole-5-carboxylic acid, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Drug Pharmacophores

The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . This is because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . However, the tetrazole moiety is metabolically more stable than the carboxylic acid group .

Increased Lipophilicity

The increase in lipophilicity could account for the higher membrane permeability seen with tetrazole bioisosteres . This property can be beneficial in drug design where increased membrane permeability is desired.

Synthesis of Bioisosteres

Tetrazoles can be synthesized as bioisosteres of carboxylic acids . The synthesis of 5-substituted-1H-tetrazoles was corroborated by single crystal X-ray analysis and computational calculations of the proposed reaction mechanism .

Catalysts in Organic and Bioorganic Synthesis

The presence of several reaction centers and the possibility of prototropy in tetrazoles afford the conditions for their use in organic and bioorganic synthesis as reagents and catalysts .

Complexones and Corrosion Inhibitors

Because of the various possibilities of coordination of tetrazole ring with metal ions, these compounds can be used as effective complexones and corrosion inhibitors .

High Energy Materials

Because of tetrazoles being highly effective explosives, rocket fuel and gas generating compositions have been developed . This is due to their specific thermochemical properties and multiple reactivity .

Cytotoxicity Studies

Some synthesized compounds containing the tetrazole ring have shown fine activity against certain cell lines, such as the A549 cell line . This suggests potential applications in the field of cancer research.

作用机制

Target of Action

Tetrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids, forming hydrogen bonds with amino acids in the active pockets of target proteins .

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may affect similar biochemical pathways as those influenced by carboxylic acids.

Pharmacokinetics

Tetrazoles, including 2-(2-Bromophenyl)tetrazole-5-carboxylic acid, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, the tetrazole motif can boost lipophilicity, enhance bioavailability, and have fewer negative effects .

Result of Action

Tetrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . This suggests that the compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromophenyl)tetrazole-5-carboxylic acid. For instance, the presence of moisture can provide electrolytes for cathodic and anodic processes, influencing the corrosion inhibition properties of tetrazole derivatives . Additionally, the compound’s interaction with its environment may be influenced by its planar structure, which favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

安全和危害

未来方向

The review summarizes the advances in medicinal chemistry of tetrazole biologically active compounds and drugs over the past 15 years . Most of the considered compounds are at present actively studied, are in various stages of clinical trials, or have recently been approved for use as pharmaceuticals . This suggests that there is ongoing interest and potential for future developments in this field.

属性

IUPAC Name |

2-(2-bromophenyl)tetrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOCFZHVPNIWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)tetrazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

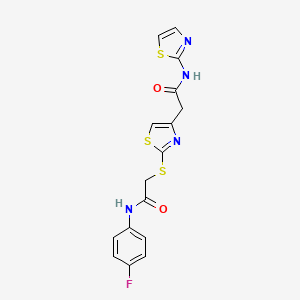

![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2862196.png)

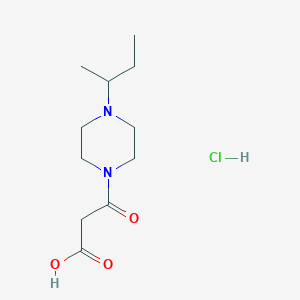

![2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2862198.png)

![5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2862201.png)

![6-(4-Fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2862212.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)

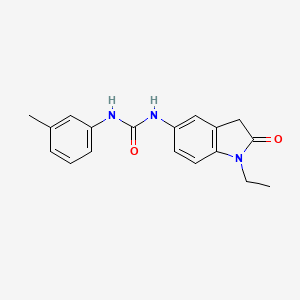

![N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2862219.png)